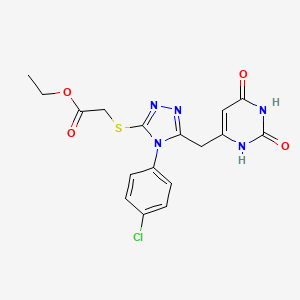

![molecular formula C21H20N4O3S2 B2365511 N-(4-(N,N-dimethylsulfamoyl)phenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 898656-56-9](/img/structure/B2365511.png)

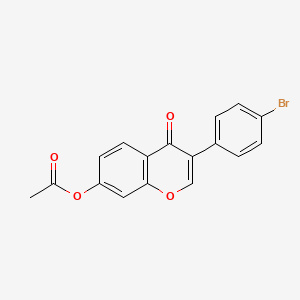

N-(4-(N,N-dimethylsulfamoyl)phenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-(N,N-dimethylsulfamoyl)phenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide” is a complex organic compound. It contains several functional groups, including a sulfamoyl group, an imidazo[2,1-b]thiazole group, and a carboxamide group. These groups could potentially give the compound a variety of chemical properties and reactivities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazo[2,1-b]thiazole group is a heterocyclic ring system that includes nitrogen and sulfur atoms, which could potentially participate in various chemical reactions .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the sulfamoyl, imidazo[2,1-b]thiazole, and carboxamide groups could potentially allow for a variety of chemical transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfamoyl group could potentially make the compound more polar and increase its solubility in water .Applications De Recherche Scientifique

Antioxidant

Thiazole derivatives have been found to act as antioxidants . They can neutralize free radicals in the body, which may reduce oxidative stress and potentially prevent chronic diseases.

Analgesic

Compounds related to the thiazole scaffold have been used as analgesics . They can help relieve pain without causing loss of consciousness.

Anti-inflammatory

Thiazole derivatives have shown anti-inflammatory properties . They can be used to reduce inflammation in the body, which is beneficial in treating conditions like arthritis.

Antimicrobial and Antifungal

Thiazole compounds have been used as antimicrobial and antifungal agents . They can inhibit the growth of or kill microorganisms, making them useful in treating infections.

Antiviral

Thiazole derivatives have demonstrated antiviral activities . They can inhibit the replication of viruses, which can be beneficial in treating viral infections.

Diuretic

Some thiazole compounds have been used as diuretics . They can increase the production of urine, helping the body get rid of excess water and salt.

Anticonvulsant

Thiazole derivatives have shown anticonvulsant properties . They can prevent or reduce the severity of seizures.

Neuroprotective and Antitumor

Thiazole compounds have been found to have neuroprotective and antitumor or cytotoxic properties . They can protect nerve cells from damage and inhibit the growth of tumor cells.

Safety and Hazards

Mécanisme D'action

Target of Action

Thiazole and indole derivatives have been found in many important synthetic drug molecules which bind with high affinity to multiple receptors . .

Mode of Action

The mode of action of thiazole and indole derivatives is diverse, depending on the specific compound and its targets . Without specific information on “N-[4-(dimethylsulfamoyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide”, it’s difficult to provide a detailed explanation of its interaction with its targets.

Biochemical Pathways

Thiazole and indole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities

Pharmacokinetics

The ADME properties of thiazole and indole derivatives can vary widely depending on the specific compound

Result of Action

The molecular and cellular effects of thiazole and indole derivatives can be diverse, reflecting their wide range of biological activities

Propriétés

IUPAC Name |

N-[4-(dimethylsulfamoyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S2/c1-14-19(29-21-23-18(13-25(14)21)15-7-5-4-6-8-15)20(26)22-16-9-11-17(12-10-16)30(27,28)24(2)3/h4-13H,1-3H3,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOPFNHYZUYPBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N,N-dimethylsulfamoyl)phenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

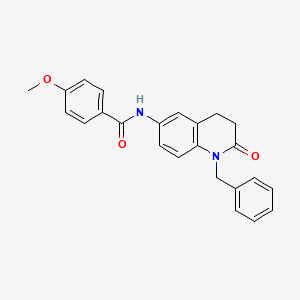

![N-(2,3-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2365429.png)

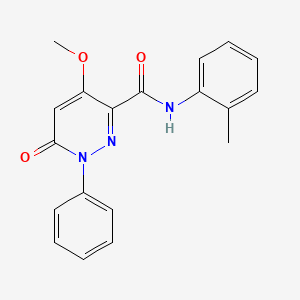

![N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2365438.png)

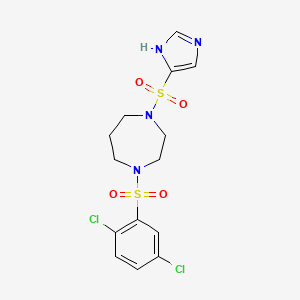

![3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide](/img/structure/B2365440.png)

![1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-propanone](/img/structure/B2365446.png)

![3-(Prop-2-enoylamino)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide](/img/structure/B2365448.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2365451.png)